

Alteichin CAS number and chemical structure

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Compound of Interest

Compound Name: *Alteichin*

Cat. No.: *B1214578*

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An In-Depth Technical Guide to **Alteichin**

This guide provides a comprehensive overview of the chemical and biological properties of **Alteichin**, a phytotoxin produced by fungi of the genus *Alternaria*. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identity and Structure

Alteichin, also known as Alterperyleneol, is a perylenequinone mycotoxin. Its chemical identity and properties are summarized below.

Chemical Structure:

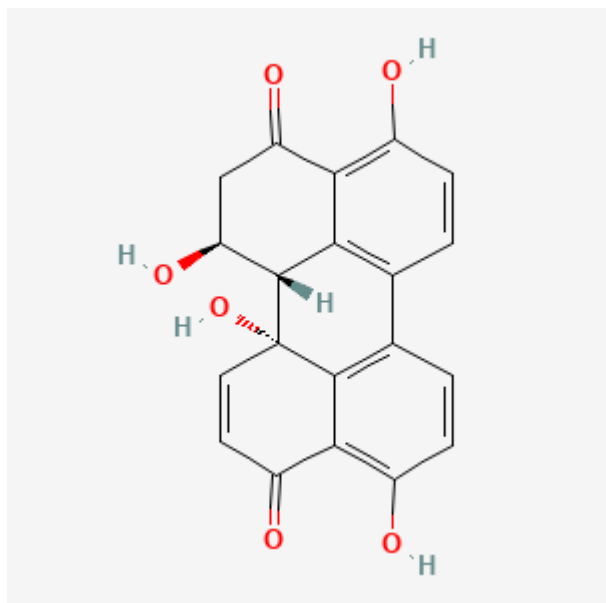


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Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	88899-62-1	[1][2]
Molecular Formula	C ₂₀ H ₁₄ O ₆	[2]
Molecular Weight	350.3 g/mol	[1][2]
IUPAC Name	(1S,12aR,12bS)-1,4,9,12a-tetrahydroxy-2,12b-dihydro-1H-perylene-3,10-dione	[1][2]
Synonyms	Alterperyleneol, (+)-Alterperyleneol	[1][2]
InChI Key	MTOHOIPTYJIUCH-KPOBHBOGSA-N	[1]
Monoisotopic Mass	350.07903816 Da	[2]
XLogP3	1.6	[2]

Biological Activity

Alteichin exhibits a range of biological activities, most notably phytotoxicity, immunosuppressive effects, and antiestrogenic properties.

Phytotoxicity

Alteichin was first isolated from *Alternaria eichhorniae*, a pathogen of the water hyacinth. It has been shown to cause necrotic lesions on the leaves of various plants, indicating its role as a phytotoxin. This property has led to investigations into its potential use as a natural herbicide.

[1]

Immunosuppressive and Antiestrogenic Activity

Recent studies have highlighted the immunomodulatory and endocrine-disrupting potential of **Alteichin**.

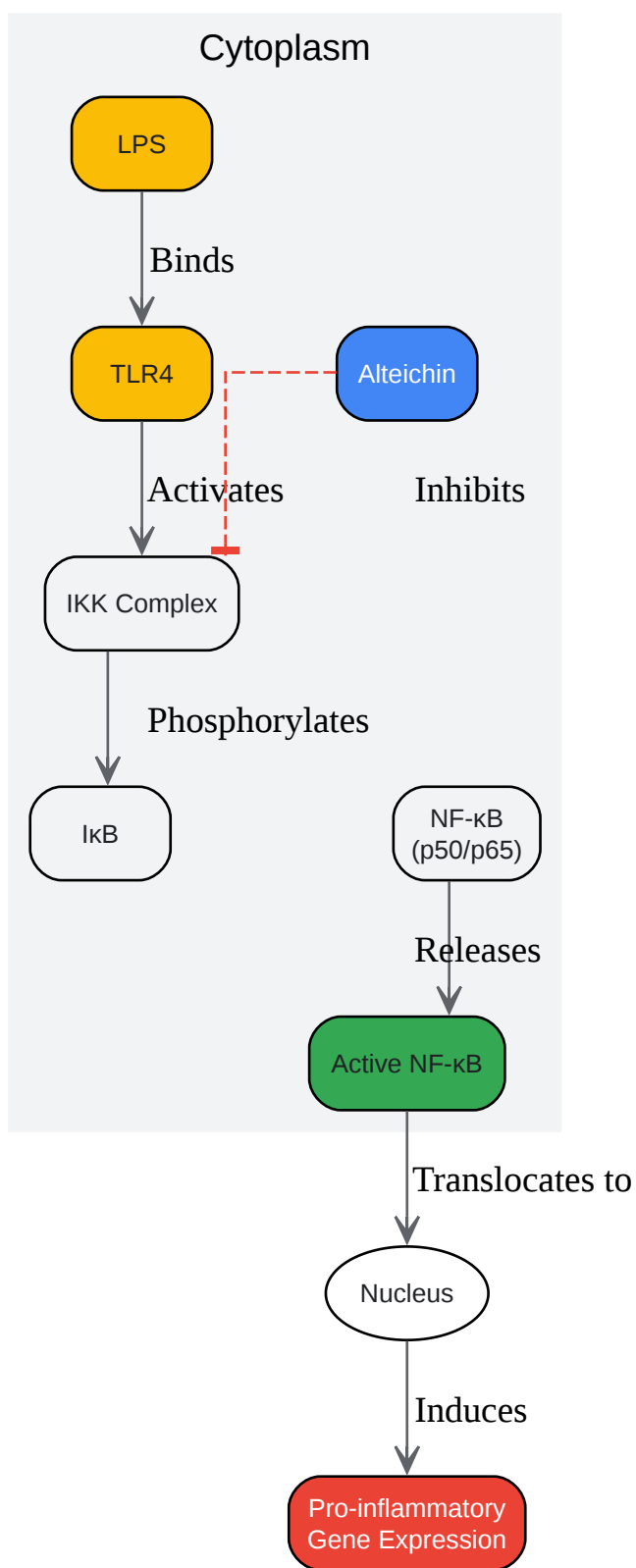
Table 2: Quantitative Bioactivity of **Alteichin**

Activity	Assay System	Effective Concentration	Key Finding	Source
Immunosuppression	NF-κB reporter gene assay in THP1-Lucia™ monocytes	≥ 1 μM	Concentration-dependent suppression of LPS-induced NF-κB pathway activation.	[3]
Antiestrogenicity	Alkaline phosphatase assay in Ishikawa cells	≥ 0.4 μM	Suppression of estrogen-dependent expression of alkaline phosphatase activity.	[3][4]

Signaling and Biosynthetic Pathways

Immunosuppressive Mechanism of Action

Alteichin exerts its immunosuppressive effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response. By suppressing this pathway, **Alteichin** can reduce the expression of pro-inflammatory genes.

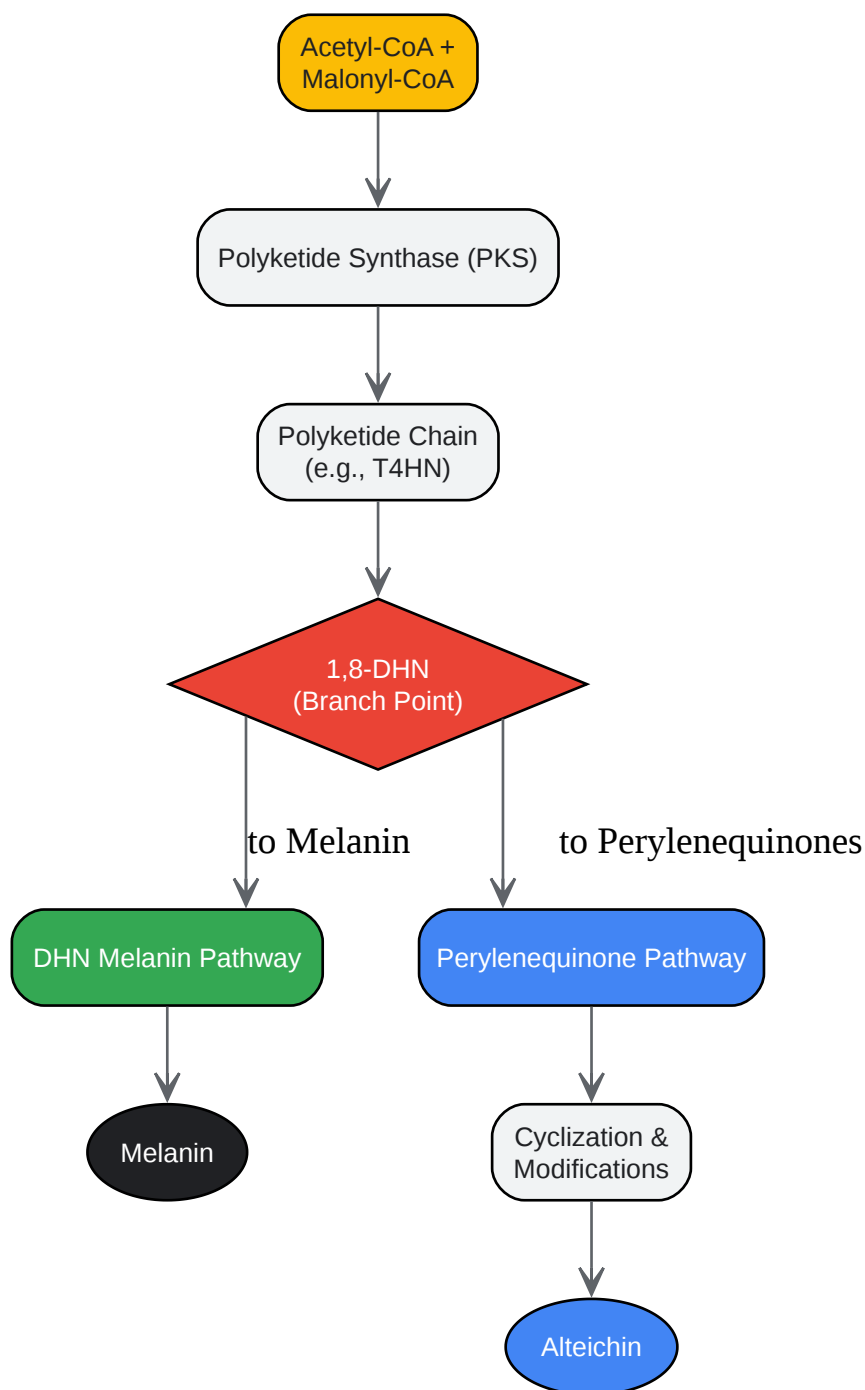


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Caption: Inhibition of the NF-κB signaling pathway by **Alteichin**.

Biosynthesis Pathway

Alteichin is a polyketide, and its biosynthesis in *Alternaria* species is closely linked to the 1,8-dihydroxynaphthalene (DHN) melanin pathway.[5][6] The pathways share most of their enzymatic steps, diverging after the formation of key intermediates. The polyketide synthase (PKS) enzyme is crucial in producing the initial polyketide chains.[5][6]



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Caption: Shared biosynthesis of DHN Melanin and **Alteichin**.

Experimental Protocols

Isolation and Purification of **Alteichin** from *Alternaria*

The general methodology for isolating **Alteichin** from fungal cultures involves cultivation, extraction, and purification.

1. Fungal Cultivation:

- *Alternaria* species (e.g., *A. eichhorniae*) are cultured on a suitable medium, such as potato dextrose agar (PDA) for initial growth, followed by large-scale liquid or solid-substrate fermentation (e.g., rice medium) to produce sufficient biomass.[7][8]
- Incubation is typically carried out for several weeks in the dark at a controlled temperature (e.g., 25-28°C).[7]

2. Extraction:

- The fungal biomass and culture medium are harvested and extracted with an organic solvent, such as methanol or ethyl acetate.[8]
- The crude extract is then concentrated under reduced pressure to yield a residue.

3. Purification:

- The crude extract undergoes a series of chromatographic separations.
- Column Chromatography: The extract is first fractionated using column chromatography with stationary phases like silica gel or Sephadex LH-20.[1]
- High-Performance Liquid Chromatography (HPLC): Fractions containing **Alteichin** are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18), to yield the pure compound.[1]

- The purity of the isolated **Alteichin** is confirmed by analytical techniques such as HPTLC and mass spectrometry.[9]

NF-κB Reporter Gene Assay for Immunosuppressive Activity

This assay quantifies the effect of a compound on the NF-κB signaling pathway.

1. Cell Culture:

- A human monocyte cell line engineered with an NF-κB-inducible reporter gene (e.g., THP1-Lucia™) is used.[3] These cells express a reporter protein (like luciferase) upon activation of the NF-κB pathway.

2. Treatment:

- Cells are seeded in 96-well plates and treated with various concentrations of **Alteichin**. A solvent control (e.g., DMSO) is also included.[3]

3. Stimulation:

- After a pre-incubation period with **Alteichin**, the NF-κB pathway is stimulated by adding an agonist like Lipopolysaccharide (LPS).[3]

4. Measurement of Reporter Activity:

- Following stimulation, the activity of the reporter protein (luciferase) is measured using a luminometer after adding a suitable substrate.[3]

5. Data Analysis:

- The luminescence signal is proportional to NF-κB activity. A reduction in the signal in **Alteichin**-treated cells compared to the LPS-only control indicates immunosuppressive activity.
- Cell viability assays (e.g., CTB assay) should be run in parallel to ensure that the observed effects are not due to cytotoxicity.[3]

Phytotoxicity Assay (Detached Leaf Assay)

This bioassay assesses the phytotoxic effects of **Alteichin** on plant tissues.

1. Plant Material:

- Healthy, young leaves are detached from a susceptible plant species.

2. Application of Toxin:

- A small, light scratch is made on the leaf surface.
- A solution of purified **Alteichin** at a known concentration is applied to the wounded site. A control solution (without **Alteichin**) is applied to other leaves.[9]

3. Incubation:

- The treated leaves are placed in a humid environment (e.g., a petri dish with moist filter paper) and incubated under controlled light and temperature conditions for several days.

4. Observation:

- The leaves are regularly observed for the development of symptoms, such as chlorosis (yellowing) or necrosis (tissue death), around the application site. The size of the lesion is measured to quantify the phytotoxic effect.[9]

This guide provides foundational knowledge on **Alteichin** for the scientific community. Further research is needed to fully elucidate its mechanisms of action and explore its potential applications in medicine and agriculture.

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